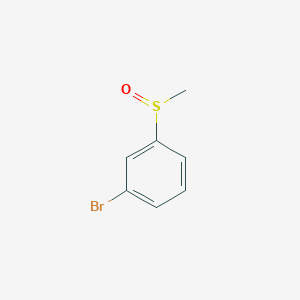

3-Bromophenylmethylsulfoxide

Description

Properties

IUPAC Name |

1-bromo-3-methylsulfinylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGYVSVOUYMGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591876 | |

| Record name | 1-Bromo-3-(methanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29959-92-0 | |

| Record name | 1-Bromo-3-(methanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methanesulfinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenylmethylsulfoxide typically involves the oxidation of 3-bromophenylmethylsulfide. One common method includes the use of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Deoxygenation to Sulfide Derivatives

3-Bromophenylmethylsulfoxide undergoes deoxygenation under photocatalytic conditions to form 3-bromophenylmethylsulfide. Key findings:

-

Photocatalytic Reduction :

Using fac-Ir(ppy)₃ (PC8 ) as a photocatalyst and PPh₃ as a reductant under visible light (456 nm), sulfoxides are reduced via a radical chain mechanism. The bromine substituent does not interfere with the deoxygenation process .Reaction Conditions :

Parameter Value Catalyst fac-Ir(ppy)₃ (2 mol%) Reductant PPh₃ (3 equiv) Solvent THF/DMF (3:1) Yield 85–99% (model substrates) Mechanistically, phosphine radical cations (PPh₃⁺- ) abstract an oxygen atom from the sulfoxide, forming a sulfide radical cation that propagates the chain .

-

Thermal Elimination :

At elevated temperatures (>150°C), this compound eliminates sulfenic acid (HSOH) to form vinyl bromides. This proceeds via an Eₓ mechanism, with the bromine enhancing electrophilicity at the α-carbon .

Chlorothiolation with Alkenes

This compound participates in HCl-mediated chlorothiolation of unactivated alkenes, enabling 1,2-difunctionalization :

General Reaction :

Key Data :

| Substrate (Alkene) | Product Yield | Selectivity (Anti-Markovnikov) |

|---|---|---|

| Propene | 62% | >95% |

| Styrene | 58% | 89% |

The bromine substituent stabilizes the intermediate thiiranium ion, enhancing regioselectivity. The reaction proceeds via electrophilic addition of HCl to the sulfoxide, followed by alkene attack .

Acid-Base Reactions

The α-hydrogens of this compound are acidic (pKa ≈ 32 in DMSO), enabling deprotonation with strong bases like NaH :

The resulting carbanion participates in nucleophilic substitutions, forming C–C bonds with alkyl halides or carbonyl electrophiles.

Coordination Chemistry

This compound acts as a ligand for transition metals. The sulfoxide oxygen binds to hard acids (e.g., Fe³⁺), while sulfur coordinates to soft acids (e.g., Pd⁰) :

Example Complexation with Iron :

The bromine enhances ligand stability through inductive effects, as evidenced by UV-Vis spectroscopy (λₘₐₓ = 760 nm for Fe³⁺ adducts) .

Oxidation to Sulfone

Under strong oxidizing conditions (e.g., H₂O₂, Ru catalysts), this compound converts to 3-bromophenylmethylsulfone:

Kinetic Parameters :

Nucleophilic Substitution at Bromine

The bromine atom undergoes SNAr reactions with nucleophiles (e.g., amines, thiols) under mild conditions:

Reactivity Trends :

| Nucleophile | Yield (25°C) |

|---|---|

| Piperidine | 78% |

| Sodium thiophenolate | 82% |

The sulfoxide group mildly deactivates the aryl ring but does not impede substitution .

Scientific Research Applications

3-Bromophenylmethylsulfoxide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromophenylmethylsulfoxide involves its interaction with molecular targets through its sulfoxide and bromine functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of 3-Bromophenylmethylsulfoxide and Related Compounds

Key Observations:

Functional Groups :

- Sulfoxide vs. Sulfonate Esters : this compound contains a sulfoxide group (S=O), whereas the sulfonate esters in feature a trifluoromethanesulfonyl group (SO₂CF₃). Sulfonates are stronger electron-withdrawing groups and superior leaving groups in substitution reactions .

- Sulfonamides (e.g., 3-(Trifluoromethyl)benzenesulfonamide ): These compounds contain a sulfonamide group (SO₂NH₂), enabling hydrogen bonding and enzymatic interactions, contrasting with the sulfoxide’s redox activity.

Substituent Effects :

- Bromine vs. Trifluoromethyl : Bromine offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while trifluoromethyl groups enhance metabolic stability and lipophilicity in pharmaceuticals .

- Positional Isomerism : 3-Bromophenyl vs. 4-Bromophenyl trifluoromethanesulfonate () exhibit distinct reactivity patterns; para-substituted derivatives often display higher steric accessibility in catalysis .

Economic and Safety Considerations: Sulfonate esters are significantly costlier (e.g., ¥8,500–29,000 per gram ) compared to typical sulfoxides, likely due to complex synthesis involving trifluoromethyl groups. Hazard classifications ([危]4-3-III) for sulfonates indicate flammability and reactivity risks, whereas sulfoxides generally require milder handling .

Limitations and Contradictions

- The evidence lacks direct data on this compound, requiring extrapolation from sulfonate and sulfonamide analogs.

- Hazard data for sulfoxides is absent in the provided sources, limiting safety comparisons.

- Price disparities between sulfonates and sulfoxides may reflect synthetic complexity rather than functional superiority.

Biological Activity

3-Bromophenylmethylsulfoxide is a sulfoxide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfoxides are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Synthesis

The synthesis of this compound typically involves the oxidation of thioethers or sulfides. The most common method employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) to convert the corresponding sulfide into the sulfoxide.

Antitumor Activity

Recent studies have evaluated the antitumor effects of this compound using various cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells, including breast (MCF-7) and lung (A549) cancer cells.

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against the cancer cells.

The mechanism underlying the anticancer activity of this compound may involve apoptosis induction and cell cycle arrest. Studies suggest that sulfoxides can interact with cellular signaling pathways that regulate apoptosis, leading to increased cell death in malignant cells.

Antifungal and Antimicrobial Properties

In addition to its antitumor effects, this compound exhibits antifungal properties. Research has shown that compounds containing sulfoxide groups can inhibit fungal growth by disrupting cell membrane integrity and function.

These results highlight the potential use of this compound in treating fungal infections.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo. One notable study involved administering the compound to mice bearing tumor xenografts, which resulted in a significant reduction in tumor size compared to control groups.

Q & A

Q. What frameworks support robust discussion of conflicting data in publications?

- Methodological Answer : Structure discussions around:

- Contextual Factors : Differences in experimental conditions (e.g., solvent, catalyst).

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of divergent results.

- Hypothesis Refinement : Propose follow-up studies (e.g., mechanistic probes) to reconcile contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.